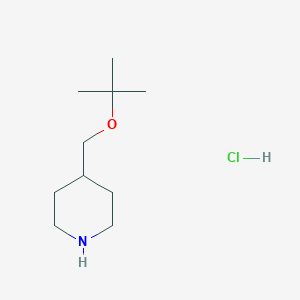

4-(tert-Butoxymethyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-Butoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in tert-butyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. After the reaction is complete, the product is typically purified through recrystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-(tert-Butoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The tert-butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted piperidine derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

4-(tert-Butoxymethyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceutical agents targeting diseases such as cancer and bacterial infections. For instance, derivatives of piperidine have been studied for their antibacterial properties against drug-resistant strains like Staphylococcus aureus and Enterococcus faecium, showcasing the compound's potential in combating antibiotic resistance .

2. Neuropharmacology

Research indicates that piperidine derivatives exhibit activity at G protein-coupled receptors, which are pivotal in neuropharmacology. The modulation of these receptors can lead to therapeutic effects in conditions such as schizophrenia and depression. The compound's ability to act as an allosteric modulator highlights its potential in the development of novel treatments for psychiatric disorders .

Organic Synthesis Applications

1. Synthetic Pathways

The compound is utilized in various synthetic pathways due to its ability to participate in nucleophilic substitutions and other reactions typical of piperidine derivatives. For example, it can be employed in the synthesis of complex molecules through reactions involving carbonyl compounds and amines, which are foundational in organic chemistry .

2. Key Intermediate

In synthetic organic chemistry, this compound functions as a key intermediate for producing more complex structures. Its versatility allows chemists to explore diverse synthetic routes leading to compounds with varied biological activities .

Pharmacological Studies

1. Antibacterial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains. This positions the compound as a candidate for further development into effective antibacterial therapies .

2. Neuroprotective Effects

Preliminary research suggests that certain analogs may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. These findings warrant further investigation into how modifications of the piperidine structure can enhance therapeutic efficacy against neurodegeneration .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(tert-Butoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The tert-butoxymethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(tert-Butyl)piperidine hydrochloride

- 4-(tert-Butyl)phenylpiperidine hydrochloride

- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

4-(tert-Butoxymethyl)piperidine hydrochloride is unique due to its tert-butoxymethyl group, which provides distinct steric and electronic properties compared to other piperidine derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective .

Activité Biologique

4-(tert-Butoxymethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butoxymethyl group, which influences its solubility and interaction with biological targets. The compound's molecular formula is C11H20ClN, and it has a molecular weight of approximately 207.74 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties. A study by Ladani et al. (2009) demonstrated that certain piperidine derivatives possess significant antibacterial activity against various strains of bacteria. This suggests that this compound may also have similar effects, although specific data on this compound is limited.

Histamine Receptor Antagonism

Piperidine derivatives are known to interact with histamine receptors, particularly H3 and H4 receptors. A study focusing on the synthesis of piperidine-based compounds showed that modifications in the piperidine structure can enhance antagonistic activity against these receptors. This indicates that this compound could potentially serve as a lead compound for developing new antihistamines .

Inhibition of Cathepsin Proteases

Cathepsin proteases play crucial roles in various biological processes, including immune response and tissue remodeling. Compounds similar to this compound have been evaluated for their inhibitory effects on cathepsin L, which is implicated in parasitic infections. The inhibition of cathepsin L by piperidine derivatives suggests a potential therapeutic application in treating diseases caused by parasites .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to histamine receptors, modulating neurotransmitter release and influencing physiological responses.

- Enzyme Inhibition : By inhibiting cathepsin proteases, the compound could interfere with critical pathways involved in disease progression.

- Antimicrobial Action : The structural features of the compound may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study 1: Antimicrobial Efficacy

In vitro studies have shown that related piperidine compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. These studies provide a framework for exploring the efficacy of this compound in similar assays.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Case Study 2: Histamine Receptor Activity

A comparative analysis of various piperidine derivatives revealed that modifications at the nitrogen atom significantly affect receptor affinity. The findings suggest that optimizing the structure of this compound could enhance its therapeutic profile against allergic reactions.

| Compound | H3 Receptor Affinity (pA2) | H4 Receptor Affinity (pA2) |

|---|---|---|

| Compound C | 8.49 | 8.43 |

| Compound D | TBD | TBD |

| This compound | TBD | TBD |

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHHATOVNHLADP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.